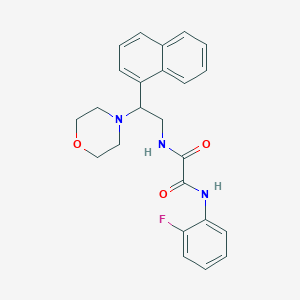![molecular formula C9H9ClF5N B2656776 2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride CAS No. 2260933-21-7](/img/structure/B2656776.png)
2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride” is a chemical compound with the molecular formula C9H9ClF5N .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are related studies on the synthesis of similar compounds. For instance, a study discusses the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via a multi-component reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring attached to an ethanamine group with two fluorine atoms and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 261.620 Da . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antifungal Applications
A study by Eto et al. (2000) demonstrated the antifungal capabilities of new 1,2,4-triazoles containing a difluoro(heteroaryl)methyl moiety, designed and synthesized from reactions involving ethyl 2,2-difluoro(heteroaryl)acetate and phenyllithiums. These compounds exhibited significant antifungal activities against yeasts and filamentous fungi, comparable or superior to itraconazole (Eto, Kaneko, & Sakamoto, 2000).
Material Science and Polymer Research
In the realm of materials science, Tao et al. (2014) synthesized novel aromatic tetraamines containing multiple trifluoromethyl groups. These compounds were used to produce fluorinated aromatic polybenzimidazopyrrolones (FPPys) with excellent thermal stability and outstanding alkaline-hydrolysis resistance, suggesting potential applications in high-performance materials (Tao, Yang, Liu, Fan, & Yang, 2014).
Yin et al. (2005) focused on the synthesis of new fluorine-containing polyimides, demonstrating their solubility in polar organic solvents and their outstanding mechanical properties. The incorporation of the trifluoromethyl group significantly influenced the thermal and mechanical characteristics of these polymers, indicating their usefulness in various applications requiring materials with high performance and stability (Yin, Li, Yang, Yang, Fan, & Liu, 2005).
Organic Synthesis and Chemical Transformations
Korotaev et al. (2017) described the highly diastereoselective synthesis of novel 2,3,4-trisubstituted chromanes, involving reactions with 3-nitro-2-trifluoro(trichloro)methyl- and 3-nitro-2-phenyl-2H-chromenes. This work showcases the potential of utilizing difluorinated compounds in the synthesis of complex organic molecules with specific stereochemical configurations (Korotaev, Kutyashev, Barkov, & Sosnovskikh, 2017).
Eigenschaften
IUPAC Name |
2,2-difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F5N.ClH/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14;/h1-4,7-8H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNDCOYQZVAXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)F)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
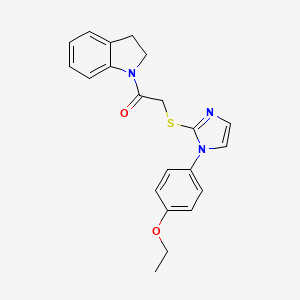

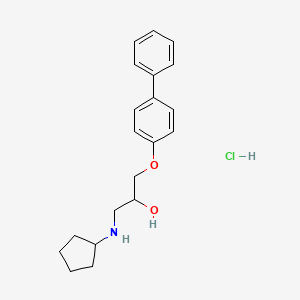
![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)
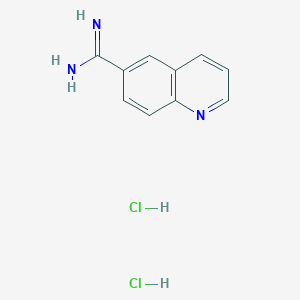
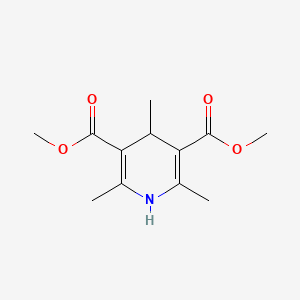
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)
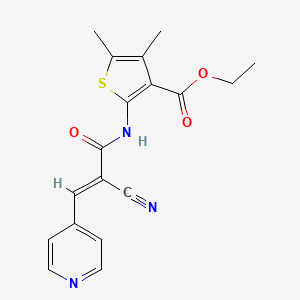
![3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2656710.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2656712.png)
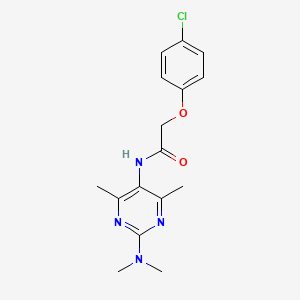
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)
